(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" often involves complex organic reactions, employing various starting materials and catalysts to achieve the desired product. While specific synthesis routes for this exact compound are not detailed in the literature, studies on similar benzothiazole and piperidine derivatives provide insights into potential synthetic pathways. These pathways might include reactions such as nucleophilic substitution, amidation, and cyclization, often requiring precise conditions to ensure high yield and purity.

Molecular Structure Analysis

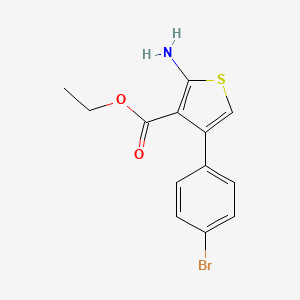

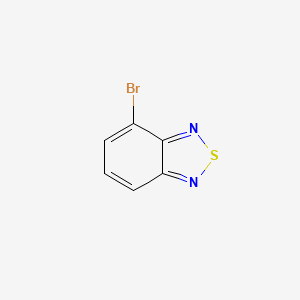

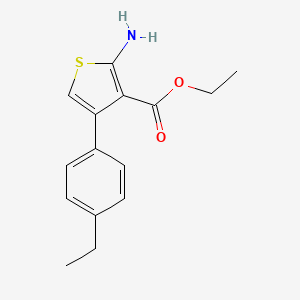

The molecular structure of benzothiazole-piperidine derivatives typically features a benzothiazole ring connected to a piperidine ring through a methanone linker. Crystallographic studies of related compounds highlight the importance of this configuration, demonstrating how the arrangement of these functional groups influences the molecule's overall geometry and stability. The piperidine ring can adopt various conformations (e.g., chair, boat), significantly affecting the compound's chemical behavior and interaction capabilities.

Chemical Reactions and Properties

Compounds containing benzothiazole and piperidine units engage in a variety of chemical reactions, reflecting their functional group chemistry. These may include electrophilic and nucleophilic substitutions, ring expansions, and interactions with other organic molecules under acidic or basic conditions. The reactivity is often modulated by the electron-withdrawing or donating nature of the substituents attached to the core rings.

Physical Properties Analysis

The physical properties of "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by molecular structure, including intermolecular interactions like hydrogen bonding, which can also affect the compound's stability and solid-state form.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity/basicity, redox potential, and photophysical behavior, are determined by the electronic nature of the benzothiazole and piperidine units and their interaction. The presence of the amino group and its position on the benzothiazole ring can significantly impact the molecule's electron distribution, affecting its reactivity towards other chemical species.

For detailed information on the synthesis, properties, and analyses of related compounds, please refer to the following sources:

- (Eckhardt et al., 2020) discusses the structural characterization of a side product in benzothiazinone synthesis, offering insights into molecular structure and synthesis pathways.

- (Prasad et al., 2018) covers the synthesis and structural exploration of a novel bioactive heterocycle, providing valuable information on molecular structure analysis and chemical properties.

- (Pancholia et al., 2016) explores the design, synthesis, and biological evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, shedding light on chemical reactions and biological properties.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds related to (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone have been synthesized and shown to exhibit antimicrobial activity. Studies by Patel, Agravat, and Shaikh (2011) synthesized derivatives and found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Patel and Agravat (2007) also reported antibacterial and antifungal activities for new pyridine derivatives (Patel & Agravat, 2007).

Antiproliferative Activity

The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, closely related to the chemical , was synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer research (Prasad et al., 2018).

Structural Characterization

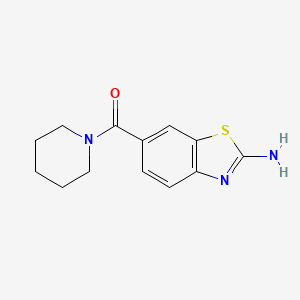

The structural characterization of related compounds is crucial for understanding their properties and potential applications. Eckhardt et al. (2020) reported the structure of a side product in benzothiazinone synthesis, highlighting the importance of structural analysis in drug development (Eckhardt et al., 2020).

Anti-mycobacterial Potential

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, closely related to the compound of interest, has been identified as a new anti-mycobacterial chemotype, showing promise in the fight against tuberculosis (Pancholia et al., 2016).

Anticonvulsant Agents

Novel derivatives of methanone compounds, including (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone, have been synthesized and evaluated as anticonvulsant agents, showing significant potential in treating seizures (Malik & Khan, 2014).

Propriétés

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGLOPWFFSJAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354338 |

Source

|

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

CAS RN |

351518-88-2 |

Source

|

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)